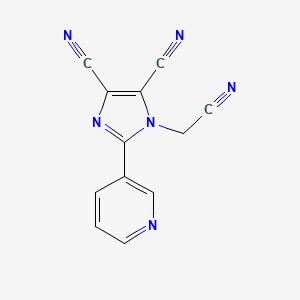
1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole
Descripción general
Descripción
1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole is a useful research compound. Its molecular formula is C12H6N6 and its molecular weight is 234.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives can have diverse biological activity, including interactions with angiotensin ii receptors .
Mode of Action
Imidazole derivatives are known to exhibit various biological activities, suggesting that they may interact with their targets in a number of ways .
Biochemical Pathways
Imidazole derivatives are known to have diverse biological activities, suggesting that they may influence a variety of biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Actividad Biológica
1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole is a synthetic compound belonging to the imidazo[4,5-b]pyridine family. Its structure features an imidazole ring fused with a pyridine moiety and multiple cyano groups, which enhance its reactivity and biological potential. This article explores the compound's biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₆N₆
- Molecular Weight : 234.22 g/mol
- Structural Characteristics : The compound includes an imidazole ring and a pyridine moiety, characterized by the presence of two cyano groups at the 4 and 5 positions of the imidazole ring.
Biological Activity Overview
Imidazole derivatives, including this compound, are known to exhibit a wide range of biological activities. These activities include:
- Anticancer properties : Imidazole derivatives have been shown to inhibit tumor growth in various cancer models.
- Antimicrobial effects : They demonstrate activity against bacteria and fungi.
- Receptor interactions : These compounds can interact with various receptors, such as angiotensin II receptors and GABA receptors.
The biological activity of this compound is attributed to several mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
- Enzyme Inhibition : It can inhibit enzymes involved in critical biochemical pathways, affecting cellular metabolism and proliferation.
- Influence on Biochemical Pathways : The presence of cyano groups enhances interactions with nucleophiles, leading to modifications in cellular processes.
Anticancer Activity
A study highlighted the anticancer potential of imidazole derivatives, including this compound. The compound exhibited significant cytotoxicity against various cancer cell lines:
The results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner.
Antimicrobial Activity
Research has shown that imidazole derivatives possess antimicrobial properties. For instance:
- Bacterial Inhibition : Compounds similar to this compound have demonstrated efficacy against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some studies report antifungal activity against common pathogens such as Candida species.
Case Studies
- Ehrlich Carcinoma Model : In vivo studies using Ehrlich solid tumor models revealed that administration of this compound resulted in a significant reduction in tumor size compared to control groups, suggesting potent anticancer effects .
- Mechanistic Studies : Detailed mechanistic investigations indicated that the compound interacts with specific enzymes involved in cancer cell metabolism, leading to apoptosis in affected cells .
Propiedades
IUPAC Name |
1-(cyanomethyl)-2-pyridin-3-ylimidazole-4,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N6/c13-3-5-18-11(7-15)10(6-14)17-12(18)9-2-1-4-16-8-9/h1-2,4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYJQLNRZRQLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(N2CC#N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















